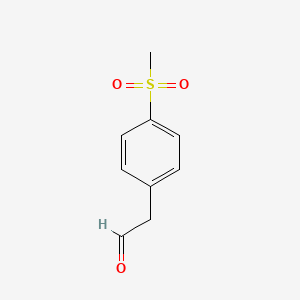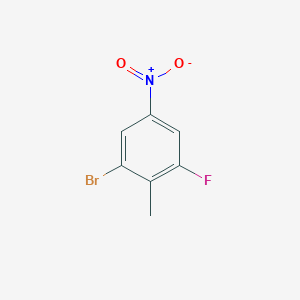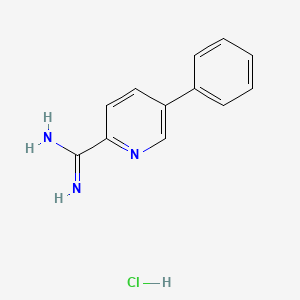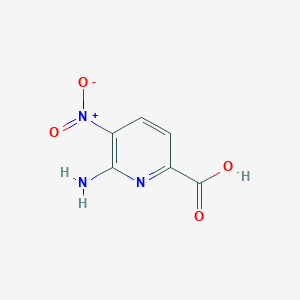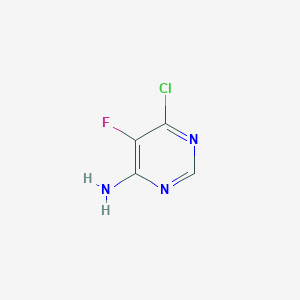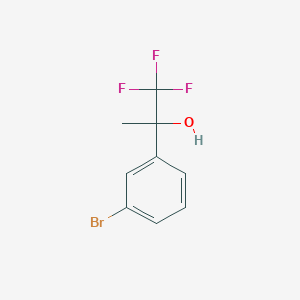
2-(3-溴苯基)-1,1,1-三氟丙醇
描述
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .科学研究应用
酶催化分辨和合成应用
已经研究了2-(3-溴苯基)-1,1,1-三氟丙醇及相关化合物在合成化学中的应用。例如,Shimizu等人(1996年)探索了脂肪酶介导的1,1,1-三氟-3-(苯硫)丙醇的动力学分辨,展示了其转化为1,1,1-三氟-2,3-环氧丙烷,这是一个重要的合成中间体 (Shimizu, Sugiyama, & Fujisawa, 1996)。
蛋白质构象的NMR研究
叶等人(2015年)的研究中,调查了各种三氟甲基标记物的敏感性,包括3-溴-1,1,1-三氟丙醇,在19F NMR研究中的应用。这项研究对于理解蛋白质构象和状态是重要的 (Ye et al., 2015)。
三氟甲基酮的合成
Rayo等人(2010年)开发了一种环境友好的方法,用于合成3-烷氧基-1,1,1-三氟丙醇,这是三氟甲基酮的前体,在各种生物化学应用中是有效的抑制剂 (Rayo et al., 2010)。
在核苷和磷酸酯中的应用
Jansa等人(2011年)报告了一个优化的程序,用于制备带有三氟甲基基团的无环核苷和核苷磷酸酯。这突显了在制药研究中使用三氟甲基化合物的重要性 (Jansa等人,2011年)。
衍生物的抗病原活性
Limban等人(2011年)对新的硫脲衍生物的合成和抗病原活性进行了研究,其中包括带有三氟苯基团的衍生物,强调了这类化合物在开发抗微生物剂中的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。
杂环和脂肪化合物的合成
Lui等人(1998年)利用了一种密切相关的化合物3-溴-1,1,1-三氟丙酮,合成了各种三氟甲基化的杂环和脂肪化合物,展示了这些氟化建筑块的多功能性 (Lui, Marhold, & Rock, 1998)。
分子动力学模拟
Fioroni等人(2003年)对1,1,1-三氟-丙醇进行了分子动力学模拟,这是一个相关化合物,以了解三氟甲基基团对其与水的混溶性的影响。这项研究为了解氟化分子的物理化学性质提供了见解 (Fioroni, Burger, Mark, & Roccatano, 2003)。
安全和危害
属性
IUPAC Name |
2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHTONABRSTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

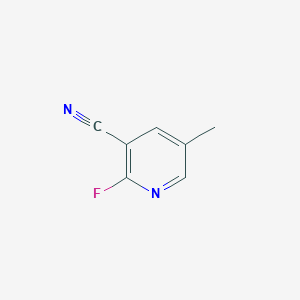
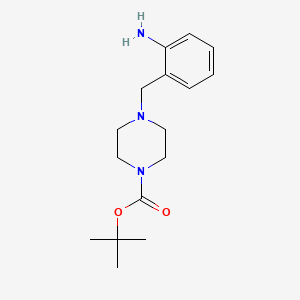
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
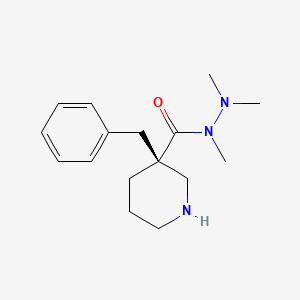
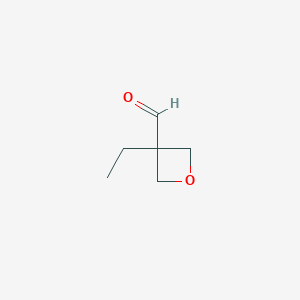
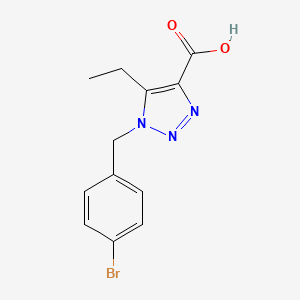
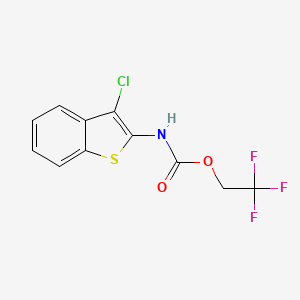
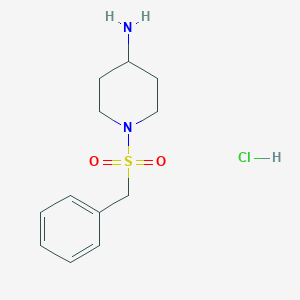
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
